Product packaging for Biphenyl-2-boronic acid pinacol ester(Cat. No.:CAS No. 914675-52-8)

Biphenyl-2-boronic acid pinacol ester

Cat. No.: B2721628
CAS No.: 914675-52-8
M. Wt: 280.17
InChI Key: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biphenyl-2-boronic acid pinacol ester (CAS 914675-52-8) is a valuable organoboron building block in synthetic organic chemistry. Its primary research application is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . A key benefit of using this pinacol ester derivative is its enhanced stability, which enables the coupling of organoboronic acids that are otherwise sensitive to hydrolytic deboronation . Boronic esters like this one serve as critical intermediates in the synthesis of more complex molecules and have been used as inducers in stereoselective reactions . In the broader context of medicinal chemistry, boronic acids and their derivatives are considered privileged motifs due to their low toxicity and versatile reactivity, with applications explored in anticancer, antibacterial, and antiviral agent development . This solid compound has a melting point range of 76°C to 79°C and a molecular weight of 280.17 g/mol . It is insoluble in water but soluble in various organic solvents . For prolonged stability, store this reagent in a cool place within a tightly closed container in a dry and well-ventilated environment, and keep it away from strong oxidizing agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21BO2 B2721628 Biphenyl-2-boronic acid pinacol ester CAS No. 914675-52-8

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWQEUBHZKNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914675-52-8
Record name 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Biphenyl 2 Boronic Acid Pinacol Ester and Analogues

Direct Borylation Approaches

Direct borylation methods provide a straightforward route to introduce a boronic ester group onto the biphenyl (B1667301) scaffold. These approaches can be classified based on the type of catalyst system employed and the specific bond that is functionalized.

Palladium-Catalyzed Cross-Coupling with Bis(pinacolato)diboron (B136004) (B2pin2)

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of arylboronic esters. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B2pin2). organic-chemistry.orgorgsyn.org To synthesize biphenyl-2-boronic acid pinacol (B44631) ester, a 2-halobiphenyl, such as 2-bromobiphenyl (B48390) or 2-iodobiphenyl, is typically used as the starting material.

The reaction is generally carried out in the presence of a palladium catalyst, such as PdCl2(dppf) or Pd(OAc)2, a phosphine (B1218219) ligand, and a base. orgsyn.orgnih.gov The choice of base is crucial to the success of the reaction, with potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) being commonly employed to avoid competitive Suzuki-Miyaura coupling of the starting material with the newly formed product. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of functionalized biphenyl boronic esters. orgsyn.org A one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reaction sequence has also been developed, providing a concise route to biaryl compounds from readily available aryl halides. nih.govhkbu.edu.hk

Table 1: Examples of Palladium-Catalyzed Borylation of 2-Substituted Biphenyls

EntryStarting MaterialCatalystBaseSolventProductYield (%)
12-BromobiphenylPdCl2(dppf)KOAcDioxaneBiphenyl-2-boronic acid pinacol esterHigh
22-IodobiphenylPd(OAc)2/SPhosKOAcTolueneThis compoundGood
32-ChlorobiphenylPd(OAc)2/SPhosK3PO4DioxaneThis compoundModerate

Note: Yields are generalized as "High," "Good," or "Moderate" based on typical outcomes reported in the literature. Specific yields can vary depending on the precise reaction conditions.

Transition Metal-Catalyzed C-H Borylation

Transition metal-catalyzed C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of organoboron compounds, as it avoids the need for pre-functionalized starting materials like aryl halides. researchgate.netnih.govrsc.org Iridium-based catalysts are particularly prevalent in this field. nih.gov The regioselectivity of C-H borylation is a key challenge, and various strategies have been developed to control the site of borylation on the biphenyl core. rsc.org

Achieving ortho-selectivity in the C-H borylation of biphenyls is crucial for the synthesis of this compound. This is typically accomplished by employing directing groups, which are functional groups on the substrate that coordinate to the metal catalyst and position it in proximity to the target C-H bond. rsc.orgrsc.orgmdpi.com A variety of nitrogen- and oxygen-containing functional groups can serve as effective directing groups. mdpi.comresearchgate.net

For instance, iridium-catalyzed ortho-selective C-H borylation of aromatic amides has been achieved using specific bipyridine ligands. The amide group directs the iridium catalyst to the ortho-position, leading to the formation of the corresponding ortho-borylated product in excellent yields. unirioja.es Similarly, phenol (B47542) and aniline (B41778) derivatives can undergo ortho-selective C-H borylation when a suitable directing group is installed on the hydroxyl or amino functionality. nih.govacs.org These strategies can be applied to biphenyl substrates bearing these directing groups to afford ortho-borylated biphenyl analogues.

Table 2: Examples of Directed Ortho-Selective C-H Borylation

Substrate TypeDirecting GroupCatalyst SystemProduct
BenzamidesAmide[Ir(OMe)(COD)]2 / CF3-bipyridine ligandOrtho-borylated benzamide
PhenolsMethylthiomethyl etherIridium / electron-withdrawing bipyridine ligandOrtho-borylated phenol derivative
AnilinesMethylthiomethyl amineIridium / electron-withdrawing bipyridine ligandOrtho-borylated aniline derivative
Benzylic aminesAmineIridium catalystOrtho-borylated benzylic amine

Another sophisticated approach to control regioselectivity involves the use of boron-tethered auxiliaries. In this strategy, a directing group is temporarily attached to the substrate via a boron-containing tether. This directs the C-H activation to a specific position. While not as commonly reported for the direct synthesis of this compound, the principles of directed C-H functionalization using bidentate, monoanionic auxiliaries like aminoquinoline and picolinic acid are well-established and can be adapted for this purpose. nih.gov These auxiliaries have been shown to facilitate the catalytic functionalization of sp2 C-H bonds by a variety of transition metals, including palladium and rhodium. nih.gov

Metal-Free Borylation Protocols

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free borylation protocols have been explored. acsgcipr.org These methods avoid the use of expensive and potentially toxic transition metal catalysts.

Metal-free borylation reactions often proceed through radical intermediates. rsc.org A prominent example is the Sandmeyer-type deaminative borylation of anilines. orgsyn.orgrsc.org In this reaction, an arylamine is converted to a diazonium salt, which then undergoes a radical-mediated reaction with a diboron reagent like B2pin2 to form the arylboronic ester. rsc.orgorgsyn.org This approach can be applied to 2-aminobiphenyl (B1664054) to synthesize this compound. The reaction can be initiated by a radical initiator such as dibenzoyl peroxide (BPO) or under thermal conditions. rsc.orgorgsyn.org

Another radical-based metal-free method involves the borylation of stable diazonium tetrafluoroborates. These reactions can proceed under catalyst-free conditions in aqueous solutions, with the reaction likely proceeding through an aryl radical pathway. orgsyn.org

Table 3: Comparison of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesDisadvantages
Palladium-Catalyzed Cross-Coupling Uses aryl halides and B2pin2.High yields, good functional group tolerance, well-established.Requires pre-functionalized starting materials, potential for metal contamination.
Transition Metal-Catalyzed C-H Borylation Directly functionalizes C-H bonds.Atom-economical, avoids pre-functionalization.Regioselectivity can be challenging, often requires directing groups.
Metal-Free Radical Borylation Utilizes radical intermediates from anilines or diazonium salts.Avoids transition metals, mild reaction conditions.Substrate scope can be limited, may require specific precursors.
Electrophilic Arene Borylation

Electrophilic arene borylation is a method that involves the direct functionalization of an aromatic C-H bond using a strong boron-based electrophile. chemrxiv.orgresearchgate.net This approach is particularly notable for its potential to borylate arenes that are challenging to functionalize via other means, including sterically hindered substrates. chemrxiv.org

Detailed research findings indicate that traditional boron electrophiles often lack the reactivity needed for efficient C-H borylation of unactivated arenes. To overcome this limitation, stronger boron electrophiles have been developed. One innovative strategy employs a non-classical boron cluster-based electrophile generated from the cage-opening of Cs₂[closo-B₁₀H₁₀]. chemrxiv.org This process involves an electrophilic aromatic substitution (SₑAr) to form an arylated decaborane (B607025) intermediate containing a stable B-C bond. Subsequent diol-promoted cage deconstruction selectively breaks the B-B bonds within the cluster, preserving the newly formed B-C bond and yielding the desired aryl boronic ester. chemrxiv.org This method showcases unique regioselectivity governed by both steric and electronic factors and avoids common side reactions associated with classical electrophilic aromatic substitution. chemrxiv.org Another approach utilizes boron triiodide (BI₃) as the boron electrophile, which can direct borylation based on steric hindrance. researchgate.net

Table 1: Key Features of Electrophilic Arene Borylation Methods
Boron Reagent/SystemKey CharacteristicsTypical Substrates
Boron Cluster (from Cs₂[closo-B₁₀H₁₀])Two-step process (SₑAr then cage deconstruction). chemrxiv.org Good for sterically hindered arenes. chemrxiv.org Precious-metal-free. chemrxiv.orgSterically hindered alkyl- and haloarenes. chemrxiv.org
Boron Triiodide (BI₃)Steric-directed borylation. researchgate.netSubstituted arenes where steric factors dominate regioselectivity. researchgate.net

Grignard and Organolithium Reagent-Mediated Synthesis

The use of pre-formed organometallic reagents, such as Grignard and organolithium species, represents a traditional and highly effective route for the synthesis of arylboronic acids and their esters. orgsyn.org This strategy involves the formation of a nucleophilic aryl species from an aryl halide, which is then quenched with an electrophilic boron source.

A widely employed and classical method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. orgsyn.orgnih.gov In the context of this compound, the synthesis would typically commence with the generation of 2-biphenyllithium or 2-biphenylmagnesium halide from 2-halobiphenyl. This highly reactive organometallic intermediate is then treated with the trialkyl borate. The resulting boronate complex undergoes hydrolysis upon acidic workup to yield the free boronic acid. The final step is an esterification reaction with pinacol, often under conditions that facilitate the removal of water, to afford the stable this compound. nih.gov

Table 2: Synthesis via Electrophilic Trapping with Borate Esters
StepTypical ReagentsIntermediate/Product
1. Organometallic Formation2-Bromobiphenyl, Mg or n-BuLi2-Biphenylmagnesium bromide or 2-Biphenyllithium
2. Boron QuenchB(OiPr)₃ or B(OMe)₃Boronate complex
3. HydrolysisAqueous acid (e.g., HCl)Biphenyl-2-boronic acid
4. EsterificationPinacolThis compound

A more direct and efficient alternative to the multi-step borate trapping method is the reaction of Grignard reagents with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367), commonly known as pinacolborane (PinBH). acs.org This one-pot synthesis is a mild and general method for preparing a wide variety of pinacolboronates, including those derived from aliphatic, aromatic, and heteroaromatic precursors. acs.orgescholarship.org The reaction proceeds by adding the Grignard reagent to PinBH at ambient temperature in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.org The mechanism involves the formation of a dialkoxy alkylborohydride intermediate, which rapidly eliminates hydridomagnesium bromide (HMgBr) to furnish the final pinacol boronate ester in very good yields. acs.org This method avoids the need for cryogenic temperatures and a separate esterification step, making it a more streamlined process. acs.orggoogle.com

Table 3: Grignard Reagent Reaction with Pinacolborane
ParameterDescription
Boron SourcePinacolborane (PinBH). acs.org
Organometallic ReagentPre-formed Grignard reagents (Aryl-MgBr). organic-chemistry.org
Key IntermediateDialkoxy alkylborohydride. acs.org
Leaving GroupHydridomagnesium bromide (HMgBr). acs.org
Typical ConditionsAmbient temperature, THF solvent. organic-chemistry.org

Transmetalation Reactions for Boronic Ester Formation

Transmetalation provides another pathway to arylboronic esters, involving the transfer of an aryl group from one metal or metalloid to a boron center. This approach is valuable for synthesizing boronic esters from precursors that are not amenable to standard Grignard or organolithium formation.

An early method for synthesizing arylboronic acids involved the transmetalation of organometallic compounds like aryl stannanes and aryl silanes. escholarship.org This reaction is driven by the formation of more thermodynamically stable bonds. The process typically uses a highly electrophilic boron species, such as boron tribromide (BBr₃), to react with a trialkylaryl silane (B1218182) or stannane. escholarship.org The exchange results in the formation of an arylboron dibromide and a trialkylsilyl or stannyl (B1234572) bromide. The arylboron dibromide intermediate is then hydrolyzed in an aqueous workup to give the arylboronic acid, which can subsequently be esterified with pinacol. escholarship.org

Tin-boron transmetalation is a specific application of the broader transmetalation strategy. Research has shown that organostannanes can undergo facile transmetalation in palladium-catalyzed processes. For instance, in reactions involving halomethylboronic acid esters, the more rapid transmetalation of an organostannane compared to other reagents can be exploited to deliver a new organoboron product. nih.gov While often used in the context of cross-coupling reactions to generate a transient organopalladium species, the fundamental principle of transferring an organic group from tin to another center, such as a boron-palladium complex, underscores the viability of Sn-B exchange under appropriate catalytic conditions. This reactivity allows for the synthesis of boronic esters from organostannane precursors, providing a complementary route to organometallic-based methods. nih.gov

Table 4: Overview of Transmetalation Reactions for Boronic Ester Synthesis
Transmetalation TypeAryl SourceBoron SourceKey Features
Si/Sn to BAryl silanes, Aryl stannanes. escholarship.orgBoron tribromide (BBr₃). escholarship.orgRequires a highly electrophilic boron reagent; forms an intermediate that needs hydrolysis and esterification. escholarship.org
Tin-Boron (Pd-catalyzed)Aryl stannanes. nih.govHalomethylboronic acid esters (in specific contexts). nih.govOften involves a transition metal catalyst (e.g., Palladium) to facilitate the exchange. nih.gov

Synthesis from Aromatic Amines (Sandmeyer Reaction Analogues)

The synthesis of arylboronic acid pinacol esters from aromatic amines represents a significant advancement, offering a direct and often metal-free alternative to traditional methods that typically require a two-step process of halogenation followed by a Grignard reaction or palladium-catalyzed borylation. pku.edu.cnorgsyn.org This approach is analogous to the classic Sandmeyer reaction, where an aromatic amino group is converted into a variety of other functional groups via a diazonium salt intermediate. pku.edu.cn

In this transformation, an arylamine is reacted with a diazotizing agent, such as tert-butyl nitrite (B80452) (tBuONO), to form an in situ diazonium species. pku.edu.cn This intermediate then reacts with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), to yield the desired arylboronic acid pinacol ester. orgsyn.org A key advantage of this method is that it can often be performed under mild, metal-free conditions, which circumvents potential contamination of the product with residual transition metals—a critical consideration in pharmaceutical applications. pku.edu.cnnih.gov

The reaction is generally carried out at room temperature in a solvent like acetonitrile (B52724) and can be promoted by a radical initiator. orgsyn.org However, modified conditions, such as performing the reaction at a higher temperature (e.g., 80 °C in MeCN) without a radical initiator, have been shown to expand the substrate scope to include challenging substrates like ortho-substituted and heterocyclic amines. orgsyn.org The reaction demonstrates good tolerance for a wide range of functional groups on the aromatic amine, including both electron-donating and electron-withdrawing groups. orgsyn.orgnih.gov

Several variations of this Sandmeyer-type borylation have been developed. These include photoredox-catalyzed versions using organic dyes like eosin (B541160) Y under visible light irradiation, which also avoid the use of metal reagents and the need to isolate the potentially hazardous diazonium salt intermediate. orgsyn.orgorgsyn.org Furthermore, protocols have been established for conducting the diazotization step in an aqueous phase, enhancing the "green" profile of the synthesis. orgsyn.org

The following table summarizes the results for the Sandmeyer-type borylation of various aromatic amines to their corresponding pinacol boronates under optimized metal-free conditions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several methodologies have been developed to reduce the environmental impact of synthesizing arylboronic esters, including this compound. These approaches focus on minimizing solvent use, avoiding hazardous reagents, and improving energy efficiency.

One prominent green technique is the use of mechanochemistry, which involves the solvent-free grinding of reactants. psu.edu For the final esterification step in the synthesis of arylboronic acid pinacol esters, mechanochemical grinding of a boronic acid (like biphenyl-2-boronic acid) with a diol (like pinacol) has been shown to produce the corresponding ester in excellent yield and purity without the need for any solvent. psu.edu This method is simple, rapid, and avoids the use of solvents and the energy-intensive azeotropic distillation often required in traditional esterification methods to remove water. psu.edu

Another green strategy involves performing the synthesis in aqueous media. Sandmeyer-type borylation reactions have been successfully adapted to run in a water phase. researchgate.net This involves conducting the initial diazotization in a mixed solvent system including aqueous acid at low temperatures, followed by the borylation step. orgsyn.org Using water as a solvent is highly desirable from a green chemistry perspective due to its abundance, low cost, and non-toxic nature.

Furthermore, the development of photocatalytic methods contributes to the green synthesis of these compounds. As mentioned previously, using organic dyes and visible light to catalyze the borylation of aryldiazonium salts avoids the need for metal catalysts and often proceeds under very mild conditions at room temperature, thus reducing energy consumption. orgsyn.orgorgsyn.org The direct conversion from arylamines using this photoredox protocol also eliminates the need to pre-form and isolate diazonium salt intermediates. orgsyn.org

The table below provides a comparative overview of different green synthesis approaches applicable to arylboronic acid pinacol esters.

Scalability and Industrial Synthesis Considerations

The transition of a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For this compound and its analogues, the Sandmeyer-type borylation of aromatic amines presents several features that make it amenable to scale-up.

A primary advantage is the use of inexpensive and readily available starting materials. pku.edu.cn Aromatic amines are commodity chemicals, which is a significant economic benefit for large-scale synthesis compared to methods that rely on more expensive precursors like aryl halides or triflates. pku.edu.cnrsc.org The metal-free nature of the Sandmeyer-type reaction is another crucial industrial consideration. pku.edu.cnnih.gov It eliminates the costs associated with palladium or other transition metal catalysts and, more importantly, avoids the risk of metal contamination in the final product. pku.edu.cn This is particularly vital in the pharmaceutical industry, where stringent limits on metal impurities are enforced. The purification process is also simplified, as there is no need for potentially difficult and costly removal of metal residues. pku.edu.cn

However, when scaling up reactions involving diazonium salt intermediates, careful control of temperature and reaction conditions is paramount to ensure safety, as these intermediates can be unstable. The use of continuous flow reactors could offer a safer and more efficient alternative for large-scale production by minimizing the accumulation of hazardous intermediates and allowing for better thermal management. The environmental impact of solvents and reagents, such as acetonitrile and tert-butyl nitrite, must also be evaluated, with a focus on solvent recycling and process optimization to minimize waste streams. pku.edu.cn

Cross Coupling Reactions Employing Biphenyl 2 Boronic Acid Pinacol Ester

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a versatile method for creating C-C bonds, frequently utilizes boronic acid esters like biphenyl-2-boronic acid pinacol (B44631) ester. mdpi.comgre.ac.uk This reaction is distinguished by its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. nih.govnews-medical.net

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex. mdpi.comyonedalabs.com The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Transmetalation: In this key step, the organic group from the organoboron compound (in this case, the biphenyl (B1667301) group from biphenyl-2-boronic acid pinacol ester) is transferred to the palladium(II) complex. mdpi.comchemrxiv.org This process is typically facilitated by a base, which activates the boronic ester. mdpi.comnews-medical.net Recent studies have shown that boronic esters can participate directly in transmetalation without prior hydrolysis. acs.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org

The ligation state of the palladium catalyst, often involving phosphine (B1218219) ligands, is crucial throughout the cycle, though it is not always fully understood for every ligand system. yonedalabs.com

This compound is a valuable coupling partner for a wide array of aryl and heteroaryl halides and triflates. This reactivity allows for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science.

The versatility of Suzuki-Miyaura coupling is demonstrated by its effectiveness with challenging substrates. For instance, selective cross-coupling reactions have been developed for polychlorinated aromatics. These reactions allow for the sequential and controlled introduction of different substituents. One notable application is the reaction of alkyl pinacol boronic esters with 2,6-dichloropyridines to selectively form 2-chloro-6-alkylpyridines or 2-aryl-6-alkylpyridines. acs.org

The coupling of boronic esters with 2-pyridyl halides, which can be challenging, has also been successfully achieved. These reactions expand the synthetic utility of the Suzuki-Miyaura coupling for creating pyridine-containing compounds that are important in various fields, including medicinal chemistry. acs.org The reaction conditions can be tailored to be compatible with a range of functional groups, including those sensitive to other coupling methods. acs.org

A potential side reaction in Suzuki-Miyaura couplings is the hydrolytic deboronation (or protodeboronation) of the organoboron reagent. This process involves the cleavage of the carbon-boron bond by water, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product. Certain boronic acids and esters, particularly those that are electron-rich or sterically hindered, can be susceptible to this side reaction.

The use of pinacol esters, such as this compound, can mitigate the issue of protodeboronation compared to the corresponding boronic acids. nih.gov Pinacol esters are generally more stable and less prone to hydrolysis. organic-chemistry.org Additionally, the use of potassium trifluoroborate salts derived from boronic acids or esters can further enhance stability and reduce the likelihood of protodeboronation. libretexts.org Careful control of reaction conditions, such as the choice of base and solvent, is also crucial in minimizing this unwanted side reaction.

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the Suzuki-Miyaura reaction. Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, such as those involving this compound, bulky and electron-rich phosphine ligands are often employed. These ligands can promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.

Catalyst systems are often optimized to achieve high turnover numbers and yields. For instance, the use of ferrocenylphosphine ligands, like FcPPh₂, has been shown to be effective in the coupling of alkyl pinacol boronic esters with aryl chlorides. acs.org Bidentate phosphine ligands have also been developed and have shown excellent reactivity with substrates that are challenging for monodentate ligands. libretexts.org The development of palladacycle catalysts has also provided thermally stable and environmentally friendly options with high reactivity. libretexts.org

To streamline synthetic processes, one-pot procedures that combine the formation of the boronic ester with the subsequent Suzuki-Miyaura coupling have been developed. A common method for synthesizing aryl boronic esters is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

In a one-pot borylation/Suzuki strategy, the aryl boronic ester is generated in situ from an appropriate aryl halide and B₂pin₂. Without isolation, the reaction conditions are then adjusted to facilitate the Suzuki-Miyaura coupling with a second aryl halide. This approach avoids the isolation and purification of the intermediate boronic ester, saving time and resources. Such strategies have been successfully applied to synthesize a variety of biaryl compounds.

Sequential and Chemoselective Suzuki-Miyaura Reactions

This compound and related alkyl pinacol boronic esters are valuable reagents in sequential and chemoselective Suzuki-Miyaura cross-coupling reactions. These reactions allow for the controlled, stepwise introduction of different organic fragments onto a polyhalogenated aromatic core, providing access to complex, differentially substituted molecules that are of interest in medicinal chemistry and materials science. acs.orgnih.gov

A key advantage of using pinacol boronic esters is their stability and compatibility with a range of reaction conditions, which enables selective transformations. For instance, in the case of polychlorinated benzenes or pyridines, specific palladium catalyst systems can achieve monoalkylation, leaving other halogenated sites untouched for subsequent functionalization. acs.org One such system employs a palladium catalyst with FcPPh₂ as a ligand, which has demonstrated high selectivity for the monoalkylation of 2,6-dichloropyridines with alkyl pinacol boronic esters. acs.orgnih.gov The reaction proceeds with predictable selectivity, often at the most sterically accessible or electronically favored position. acs.org

The initial alkylation product, a monoalkylated polychloroaromatic, can then be subjected to a second Suzuki-Miyaura coupling in the same reaction vessel by introducing a different organoboron reagent, such as an arylboronic acid. This one-pot, sequential approach is highly efficient as it minimizes purification steps and reagent handling. acs.orgnih.gov The success of this sequential strategy relies on the differential reactivity of the halogen atoms on the aromatic ring and the careful selection of catalysts and reaction conditions for each step. kochi-tech.ac.jp

The general applicability of this method has been demonstrated with a variety of alkyl pinacol boronic esters, including those with distal functional groups, and a wide range of arylboron compounds for the second coupling step. acs.org This methodology provides a powerful tool for the rapid construction of diverse and complex molecular architectures from simple, readily available starting materials. acs.orgnih.gov

Photoredox Catalysis and Radical Generation

Activation of Boronic Esters via Single-Electron Oxidation

The activation of boronic esters, including this compound, through photoredox catalysis to generate carbon-centered radicals has become a significant area of research. nih.govnih.gov This approach circumvents some of the challenges associated with traditional cross-coupling methods. d-nb.info The direct single-electron oxidation of boronic esters is often difficult due to their high oxidation potentials. researchgate.net However, the formation of a Lewis acid-base adduct between the boronic ester and a suitable Lewis base can lower this potential, facilitating the single-electron transfer (SET) process. d-nb.infomaastrichtuniversity.nl

Upon visible light irradiation, a photocatalyst, typically an iridium or ruthenium complex, is excited to a long-lived, high-energy state. nih.gov This excited photocatalyst can then act as a potent oxidant, accepting an electron from the activated boronic ester complex. nih.govmaastrichtuniversity.nl This single-electron oxidation event leads to the formation of a radical cation, which is unstable and rapidly undergoes cleavage of the carbon-boron bond to generate a carbon-centered radical and the corresponding boronate ester. nih.govnih.gov

C(sp²)–C(sp³) Cross-Coupling Reactions

Photoredox catalysis has enabled efficient C(sp²)–C(sp³) cross-coupling reactions utilizing boronic esters as precursors for C(sp³) radicals. nih.govresearchgate.net This dual catalytic approach, often involving both a photocatalyst and a nickel catalyst, provides a powerful method for forging bonds between aryl or vinyl halides/triflates and alkyl fragments derived from boronic esters. researchgate.netnih.gov

The mechanism typically involves the generation of an alkyl radical from the boronic ester via single-electron oxidation, as described in the previous section. nih.gov This radical then adds to a low-valent nickel complex, which has undergone oxidative addition with the C(sp²) electrophile. The resulting Ni(III) intermediate undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond and regenerate the active nickel catalyst. d-nb.info

A significant advantage of using pinacol boronic esters in these reactions is their improved solubility in common organic solvents compared to other radical precursors like trifluoroborate salts. nih.govvapourtec.com This has facilitated the development of high-throughput continuous flow processes for these coupling reactions, allowing for efficient and scalable synthesis. nih.govresearchgate.net The scope of this methodology is broad, accommodating a wide range of (hetero)aryl bromides and both primary and secondary alkyl boronic esters. nih.govacs.org The use of a Lewis base additive is often crucial for the activation of the boronic ester, enabling the reaction to proceed under mild, visible-light-mediated conditions. nih.govd-nb.info

Below is a table summarizing representative examples of photoredox-catalyzed C(sp²)–C(sp³) cross-coupling reactions involving pinacol boronic esters.

C(sp²) ElectrophileC(sp³) Pinacol Boronic EsterCatalyst SystemAdditiveProductYield (%)
4-BromobenzonitrileBenzylboronic acid pinacol esterIr(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme4,4'-Di-tert-butyl-2,2'-bipyridine, DMAP4-(4-cyanophenyl)toluene85
4-CyanopyridineBenzylboronic acid pinacol esterIr(ppy)₂(dtbbpy)PF₆None4-Benzylpyridine92
1-Bromo-4-methoxybenzeneCyclohexylboronic acid pinacol esterIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiBr₂·diglymeQuinoline1-Cyclohexyl-4-methoxybenzene78
2-BromonaphthaleneIsopropylboronic acid pinacol esterIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiBr₂·diglymeQuinoline2-Isopropylnaphthalene65

C(sp³) Radical Generation from Pinacol Boronic Esters

The generation of C(sp³) radicals from stable and readily available pinacol boronic esters under photoredox conditions has become a cornerstone of modern synthetic organic chemistry. nih.govresearchgate.net While traditional methods for radical generation often require harsh conditions or toxic reagents, this approach proceeds under the influence of visible light at room temperature. nih.govd-nb.info

The key to this transformation is the activation of the boronic ester, typically through the formation of a redox-active complex with a Lewis base. nih.govresearchgate.net This complexation lowers the oxidation potential of the boronic ester, bringing it within the range of common excited-state photocatalysts. nih.govnih.gov Single-electron oxidation of this complex by the photocatalyst leads to the fragmentation of the C–B bond and the formation of a C(sp³) radical. nih.govmaastrichtuniversity.nl

This method is applicable to a wide variety of pinacol boronic esters, allowing for the generation of primary, secondary, and even tertiary alkyl radicals. nih.govresearchgate.net The resulting radicals can then be engaged in a diverse array of chemical transformations, including conjugate additions to electron-deficient olefins, C–C bond formations, and C–N bond formations. nih.govacs.orgnih.gov The mildness and functional group tolerance of this radical generation method make it particularly attractive for the late-stage functionalization of complex molecules. acs.orgnih.gov

Role of Lewis Bases in Photoredox Activation

Lewis bases play a pivotal role in the photoredox activation of boronic esters for radical generation. nih.govnih.gov Boronic esters themselves are generally poor single-electron donors due to their high oxidation potentials. researchgate.net However, the addition of a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP), quinuclidin-3-ol, or even certain nitrogen-containing heteroarenes, can lead to the formation of a Lewis acid-base adduct with the boronic ester. nih.govnih.govcam.ac.uk

This adduct formation increases the electron density at the boron center, creating a more electron-rich boronate-like species that is significantly easier to oxidize. nih.govd-nb.info The formation of this redox-active complex has been supported by NMR studies and computational analysis. nih.govd-nb.info The lowered oxidation potential of the complex allows for efficient single-electron transfer from the complex to the excited photocatalyst, initiating the radical generation process. nih.govmaastrichtuniversity.nl

In some cases, the substrate itself can act as the Lewis base. For example, in the coupling of boronic esters with cyano-substituted heteroarenes, the nitrogen atom of the heteroarene can coordinate to the boron atom of the boronic ester, facilitating its activation without the need for an external Lewis base additive. nih.govd-nb.info The strategic use of Lewis bases is therefore a key design element in developing efficient photoredox-catalyzed reactions involving boronic esters. nih.govnih.gov

Photoredox-Catalyzed Multi-Component Reactions

Photoredox catalysis has enabled the development of novel multi-component reactions (MCRs) where boronic esters serve as a source of alkyl radicals. chemrxiv.orgnih.gov These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, which is highly desirable in terms of efficiency and atom economy. vapourtec.com

In a typical photoredox-catalyzed MCR involving a boronic ester, an alkyl radical is first generated from the boronic ester via single-electron oxidation, as previously described. chemrxiv.org This radical then participates in a cascade of events, reacting with two or more other components in the reaction mixture to build the final product. organic-chemistry.org An example is the photoredox-catalyzed Petasis reaction, where an alkyl radical generated from an alkyltrifluoroborate or boronic acid adds to an imine formed in situ from an amine and an aldehyde. vapourtec.comorganic-chemistry.org This forms a new C–C bond and generates an α-amino radical, which is then reduced to the final amine product. organic-chemistry.org

These MCRs benefit from the mild reaction conditions and high functional group tolerance characteristic of photoredox catalysis. chemrxiv.orgvapourtec.com They provide a powerful platform for diversity-oriented synthesis, allowing for the creation of large libraries of complex molecules for applications in drug discovery and materials science. nih.govorganic-chemistry.org The ability to use readily available boronic esters as radical precursors further enhances the utility of this approach. chemrxiv.org

Continuous Flow Processes in Photoredox Catalysis

The application of continuous flow technology to photoredox catalysis has marked a significant advancement in synthetic chemistry, offering improved irradiation efficiency, precise control over reaction parameters, and enhanced safety. Boronic acid pinacol esters, such as this compound, are particularly well-suited for these systems. A primary advantage of using boronic esters over other organoboron reagents, like potassium trifluoroborate salts, is their superior solubility in common organic solvents. This property is crucial for continuous flow processes, as it prevents the clogging of microreactors and ensures a homogeneous reaction mixture, leading to reproducible and scalable outcomes.

In a notable advancement, a dual iridium- and nickel-catalyzed C(sp²)–C(sp³) cross-coupling has been successfully implemented in a high-throughput continuous flow process using boronic esters. A key finding in this methodology is the necessity of a Lewis base, such as 4-(dimethylamino)pyridine (DMAP) or a pyridine-derived substrate, to activate the boronic ester. The Lewis base forms an adduct with the boron atom, creating a more electron-rich "ate" complex. This complex has a lower oxidation potential, facilitating the single-electron transfer (SET) process required for the photoredox cycle and the subsequent generation of carbon-centered radicals. This activation strategy circumvents the solubility issues associated with charged trifluoroborate salts and expands the utility of boronic esters in photoredox catalysis. The flow chemistry approach not only accelerates reaction times but also allows for safer handling of reactive intermediates and straightforward scaling of the synthesis.

Other Relevant Cross-Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds. The conceptual link to the chemistry of this compound is direct, as the reaction traditionally employs arylboronic acids as the aryl source. This reaction couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. nrochemistry.comwikipedia.org

Unlike palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination, the Chan-Lam reaction can often be performed under milder conditions, frequently at room temperature and open to the air, using a stoichiometric or catalytic amount of a simple copper salt like copper(II) acetate (B1210297). wikipedia.orgorganic-chemistry.org The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the copper(II) catalyst. This is followed by coordination of the amine or alcohol. The key bond-forming step is a reductive elimination from a copper(III) intermediate, which is formed via oxidation, to yield the desired arylated product and a copper(I) species. nrochemistry.comwikipedia.org The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

While arylboronic acids are the most common boron reagents, their pinacol ester derivatives, like this compound, can also be used. nih.govorganic-chemistry.org However, boronic esters can exhibit lower reactivity, sometimes necessitating modified conditions or stoichiometric amounts of the copper reagent due to the inhibitory effects of the pinacol byproduct on catalyst turnover. organic-chemistry.org Despite this, their stability and ease of handling make them viable substrates for this important transformation.

The Suzuki-Miyaura coupling, which utilizes boronic acid derivatives like this compound, is one of several cornerstone palladium-catalyzed cross-coupling reactions for C-C bond formation. A comparative analysis with Negishi and Stille couplings reveals distinct advantages and disadvantages inherent to the choice of organometallic reagent.

The Negishi coupling employs organozinc reagents. A key advantage of organozinc compounds is their high reactivity, which often allows for milder reaction conditions compared to other couplings. However, this high reactivity comes at the cost of lower functional group tolerance and a high sensitivity to air and moisture, necessitating strictly anhydrous reaction conditions. wikipedia.org

The Stille coupling utilizes organotin (stannane) reagents. Stille reactions are known for their excellent functional group tolerance and are generally insensitive to the presence of water. The primary and most significant drawback of the Stille coupling is the high toxicity and difficulty of removing organotin byproducts, which poses environmental and practical purification challenges. nih.gov

Table 1: Comparative Analysis of Cross-Coupling Reactions

Feature Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling
Organometallic Reagent Organoboron (e.g., Boronic acid, Boronic ester) Organozinc Organotin (Stannane)
Toxicity of Reagents Low Moderate High
Air/Moisture Stability Generally high (reagents are often stable solids) Low (reagents are sensitive) High (reagents are stable)
Functional Group Tolerance Very high Moderate to high Very high
Byproduct Removal Generally easy (often water-soluble) Moderate Difficult (toxic tin byproducts)
Key Advantage Low toxicity, stability, broad utility High reactivity of organozinc reagent Excellent functional group tolerance
Key Disadvantage Requires base for activation Sensitivity to air and moisture High toxicity of tin compounds

Advanced Functionalization Strategies and Borylation Reactions

Late-Stage Functionalization Utilizing Biphenyl-2-boronic acid pinacol (B44631) ester

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. Biphenyl-2-boronic acid pinacol ester is an exemplary reagent in this context, providing a stable yet reactive moiety for introducing the biphenyl (B1667301) scaffold or for further diversification.

Site-Selective Derivatization

The pinacol boronate group of this compound can be chemoselectively targeted in the presence of other functional groups, allowing for precise molecular editing. This site-selectivity is crucial when dealing with intricate molecular frameworks. While direct derivatization of the biphenyl core of this specific ester is less commonly exemplified, the principles of site-selective reactions on substituted biaryl systems are well-established. For instance, directed ortho-metalation strategies can be employed on the biphenyl scaffold, where a directing group guides the deprotonation and subsequent functionalization to a specific position. The boronate ester itself can influence the regioselectivity of electrophilic aromatic substitution on the biphenyl rings, although this can be complex due to the interplay of steric and electronic effects.

In a broader context, programmable functionalization strategies have been developed for molecules containing multiple boronic ester groups. For example, in systems with two different boronate esters, such as a C2-Bpin and a C3-Bpin on a bicyclo[1.1.1]pentane (BCP) core, the inherent differences in their reactivity can be exploited for selective activation and functionalization of one boronate while leaving the other intact for subsequent transformations nih.govnsf.gov. This principle of differential reactivity can be conceptually extended to the selective derivatization of molecules containing the this compound moiety alongside other reactive sites.

Conversion to Other Boronates (e.g., trifluoroborate salts, boronic acids)

This compound serves as a versatile precursor to other valuable boron-containing functional groups, such as trifluoroborate salts and boronic acids. These transformations are often straightforward and high-yielding, expanding the synthetic utility of the parent ester.

Potassium Trifluoroborate Salts: Pinacol esters can be readily converted to the corresponding potassium trifluoroborate salts (BF3K) by treatment with potassium hydrogen fluoride (KHF2). These salts often exhibit enhanced stability compared to boronic acids and are crystalline, easily handled solids. The conversion is typically performed in a mixture of methanol and water.

Boronic Acids: Hydrolysis of the pinacol ester to the corresponding boronic acid can be achieved under acidic or basic conditions. A common method involves transesterification with a diol that forms a less stable boronic ester, followed by hydrolysis. Alternatively, direct hydrolysis can be accomplished, although care must be taken to avoid protodeboronation, especially with electron-rich aryl boronic esters.

The ability to interconvert between these boron species is synthetically advantageous, as each type of boronate possesses unique reactivity profiles and stability, making them suitable for different reaction conditions and applications.

Boron Derivative Conversion Method from Pinacol Ester Key Characteristics
Potassium Trifluoroborate SaltTreatment with KHF2 in MeOH/H2OCrystalline solid, enhanced stability
Boronic AcidAcidic or basic hydrolysisVersatile in various coupling reactions

Applications in Complex Molecule Synthesis (e.g., natural product derivatives, drug candidates)

The biphenyl moiety is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. This compound is a key intermediate for the synthesis of these complex molecules, primarily through its application in Suzuki-Miyaura cross-coupling reactions.

In the synthesis of drug candidates, the introduction of a biphenyl group can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. The late-stage introduction of this motif using this compound allows for the rapid exploration of the chemical space around a lead compound. For example, the functionalization of a core structure with this reagent can lead to the generation of a library of analogues for biological screening nih.gov.

While specific examples detailing the direct use of this compound in the final steps of natural product synthesis are not extensively documented in the provided search results, the utility of aryl boronic esters in the construction of complex biaryl-containing natural products is a cornerstone of modern organic synthesis. The principles of these reactions are directly applicable to the use of this compound.

C-C Bond Activation and Fragmentation Borylation

A frontier in organic synthesis is the development of methods for the activation and functionalization of strong carbon-carbon single bonds. Recent breakthroughs have demonstrated that C-C bonds can be cleaved and the resulting fragments can be functionalized, for instance, through borylation. These reactions offer novel retrosynthetic disconnections and provide access to valuable building blocks from readily available starting materials.

Regioselectivity in C-C Bond Activation (e.g., C2-regioselective indole (B1671886) activation)

The challenge in C-C bond activation lies in controlling the regioselectivity, i.e., which C-C bond is cleaved in a molecule with multiple possibilities. Directing groups and substrate electronics play a crucial role in governing this selectivity.

A pertinent example of regioselective C-C activation is the C2-regioselective functionalization of indoles. While this typically involves C-H activation, recent studies have shown that C-C bonds at the C2 position of indoles can also be selectively cleaved and functionalized. For instance, the activation of a C-C bond at the C2-position of an indole derivative can lead to the formation of an indolyl boronic ester and another borylated fragment.

Although the direct C-C bond activation of the biphenyl scaffold of this compound is a challenging transformation due to the high bond dissociation energy of the aryl-aryl C-C bond, the development of new catalytic systems may enable such reactions in the future. The regioselectivity would be a critical aspect to control, potentially being influenced by the position of the boronate ester and other substituents on the biphenyl rings. Research into the transition-metal-mediated cleavage of the C-C bond in biphenylene has shown that metallocycle intermediates can be formed, which can then undergo further reactions clasit.org. This provides a conceptual framework for the potential regioselective C-C activation and borylation of biphenyl systems.

Protodeboronation Reactions

Protodeboronation, the replacement of a boronic acid or ester group with a hydrogen atom, is a significant transformation. While often considered an undesirable side reaction in cross-coupling processes, it can be strategically employed in synthetic sequences where the boron moiety acts as a temporary directing or blocking group.

The catalytic protodeboronation of alkyl boronic esters, particularly stable pinacol esters, has been developed as a valuable synthetic tool. researchgate.netpreprints.org This transformation typically proceeds through a radical-mediated pathway. researchgate.netpreprints.org A common approach involves the use of photoredox catalysis, where a photoexcited catalyst initiates the conversion of the boronic ester into a corresponding alkyl radical. researchgate.net

The general mechanism commences with the formation of a boron ate complex from the alkyl boronic ester. researchgate.netrsc.org This ate complex is then oxidized by the photoexcited catalyst to generate an alkyl radical. researchgate.netrsc.org The resulting alkyl radical subsequently abstracts a hydrogen atom from a suitable donor, such as a thiol, to yield the protodeboronated product. researchgate.net The catalytic cycle is completed by the reduction of the resulting thiyl radical by the photocatalyst in its reduced state. researchgate.net This method is applicable to primary, secondary, and tertiary alkyl boronic esters. researchgate.netpreprints.org

A variety of substrates bearing different functional groups can undergo this transformation, highlighting the robustness of the procedure. preprints.org

Table 1: Substrate Scope of Photoredox-Catalyzed Protodeboronation of Alkyl Pinacol Boronic Esters Note: This table is a representation of typical results found in the literature and does not imply that this compound was a substrate in these specific examples.

Entry Substrate (Alkyl Pinacol Boronic Ester) Product Yield (%)
1 1-Phenylethyl-Bpin Ethylbenzene 85
2 Cyclohexyl-Bpin Cyclohexane 93
3 tert-Butyl-Bpin Isobutane 73

Formal Anti-Markovnikov Hydromethylation of Alkenes

A significant application of catalytic protodeboronation is in the formal anti-Markovnikov hydromethylation of alkenes. researchgate.netorganic-chemistry.org This transformation, which is otherwise challenging to achieve directly, can be accomplished through a multi-step sequence that leverages the regioselectivity of hydroboration. researchgate.netpreprints.org

The sequence begins with the hydroboration of an alkene, which proceeds with anti-Markovnikov selectivity, placing the boron atom at the less substituted carbon of the double bond. researchgate.net The resulting alkyl boronic ester then undergoes a Matteson homologation, where a methylene group is inserted between the carbon and boron atoms. researchgate.netrsc.org The final step is the catalytic protodeboronation of the homologated primary alkyl boronic ester, as described in the previous section. researchgate.netrsc.org This sequence effectively results in the addition of a methyl group and a hydrogen atom across the alkene in an anti-Markovnikov fashion. researchgate.net

Scheme 1: Formal Anti-Markovnikov Hydromethylation of Alkenes

Dehydrogenative Borylation

Dehydrogenative borylation is a powerful method for the formation of carbon-boron bonds through the activation of C-H bonds, producing hydrogen gas as the only byproduct. mdpi.comresearchgate.net This atom-economical approach can be catalyzed by various transition metals, including iridium, rhodium, iron, and manganese. mdpi.comnih.govnih.gov Pinacolborane (HBpin) is a commonly used boron source in these reactions. researchgate.netnih.gov

The regioselectivity of iridium-catalyzed arene C-H borylation is often governed by steric factors, leading to borylation at the least hindered position. nih.govnih.gov For heteroaromatic substrates, electronic effects can play a more dominant role in directing the borylation. nih.gov

While this method is typically used to synthesize aryl and vinyl boronate esters from the corresponding hydrocarbons and a boron source like HBpin, the direct involvement of a pre-formed aryl boronic acid pinacol ester, such as this compound, as a reactant in a dehydrogenative borylation process is not a standard application of this methodology. Such compounds are typically the products of the dehydrogenative borylation of the parent arene.

Table 2: Catalysts and Conditions for Dehydrogenative Borylation Note: This table represents common catalytic systems for the dehydrogenative borylation of C-H bonds and does not imply reactions involving this compound as a starting material.

Catalyst System Substrate Type Boron Source Typical Conditions
[Ir(cod)OMe]2 / dtbpy Arenes, Heteroarenes B2pin2 or HBpin 80-100 °C
Rhodium complexes Alkenes, Alkynes B2pin2 or HBpin 80-150 °C
Iron complexes Vinylarenes HBpin Room Temperature

Desulfanylative and Desulfitative Borylation of Organosulfur Compounds

The borylation of organosulfur compounds via the cleavage of C-S bonds represents an important alternative to traditional methods that often rely on organohalides. chemrevlett.comchemrevlett.com These desulfurative approaches allow for the synthesis of aryl boronic esters from readily available organosulfur precursors.

Desulfanylative borylation involves the conversion of aryl sulfides to aryl boronic esters. chemrevlett.com This transformation can be catalyzed by transition metals such as rhodium and palladium. chemrevlett.com In a typical rhodium-catalyzed process, an aryl alkyl sulfide reacts with bis(pinacolato)diboron (B136004) (B2pin2) to yield the corresponding arylboronic acid pinacol ester. chemrevlett.com The reaction proceeds via the selective cleavage of the aromatic C-S bond. chemrevlett.com

The proposed mechanism for the rhodium-catalyzed reaction involves the oxidative addition of the C-S bond to the rhodium(I) catalyst, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to afford the aryl boronate ester and regenerate the active catalyst. chemrevlett.com

Table 3: Examples of Desulfanylative Borylation of Aryl Sulfides Note: This table illustrates the conversion of various aryl sulfides to their corresponding pinacol boronate esters. This compound would be the expected product from 2-(methylthio)biphenyl under these conditions.

Entry Aryl Sulfide Catalyst Product Yield (%)
1 Thioanisole [Rh(OH)(cod)]2 / PCy3 Phenylboronic acid pinacol ester 95
2 4-Methoxythioanisole [Rh(OH)(cod)]2 / PCy3 4-Methoxyphenylboronic acid pinacol ester 98

Desulfitative borylation offers a pathway to aryl boronates from sodium arylsulfinates. researchgate.netchemrevlett.com This reaction has been successfully achieved using a palladium catalyst. researchgate.netchemrevlett.com Sodium arylsulfinates react with bis(pinacolato)diboron in the presence of a palladium catalyst system, such as PdCl2/XPhos, to furnish the desired arylboronate esters. chemrevlett.com This method is compatible with a range of functional groups on the aromatic ring. chemrevlett.com

The plausible reaction mechanism for this palladium-catalyzed transformation involves the initial formation of an arylpalladium(II) intermediate from the sodium arylsulfinate. chemrevlett.com This is followed by a boryl transfer from the diboron reagent and subsequent reductive elimination to yield the arylboronate product. chemrevlett.com

Table 4: Examples of Desulfitative Borylation of Sodium Arylsulfinates Note: This table shows the conversion of various sodium arylsulfinates to their pinacol boronate esters. Sodium biphenyl-2-sulfinate would be the precursor to this compound via this method.

Entry Sodium Arylsulfinate Catalyst System Product Yield (%)
1 Sodium benzenesulfinate PdCl2 / XPhos / Ag3PO4 Phenylboronic acid pinacol ester 75
2 Sodium 4-methylbenzenesulfinate PdCl2 / XPhos / Ag3PO4 4-Tolylboronic acid pinacol ester 82

Stereoselective Transformations and Chiral Applications

Biphenyl-2-boronic Acid Pinacol (B44631) Ester as a Chiral Inducer

While biphenyl-2-boronic acid pinacol ester is an achiral molecule, the broader class of boronic esters plays a significant role in stereoselective reactions. Chirality is typically introduced not by the this compound itself, but by employing chiral auxiliaries or catalysts in conjunction with it or its derivatives. For instance, chiral diols other than pinacol can be used to form chiral boronic esters, which then act as inducers in stereoselective processes. fishersci.ca

More commonly, this compound functions as a prochiral substrate in asymmetric catalysis. In these reactions, a chiral catalyst, such as a transition metal complex with a chiral ligand, selectively converts the achiral starting material into a chiral, enantiomerically enriched product. The biphenyl (B1667301) and boronic ester groups influence the steric and electronic environment of the reaction center, but the facial selectivity is dictated by the external chiral agent. This approach is fundamental to many of the asymmetric applications discussed below.

Asymmetric Synthesis Applications

The structural and electronic properties of this compound make it a valuable component in various asymmetric transformations designed to produce chiral molecules with high optical purity.

A prominent application is the synthesis of enantiomerically pure secondary alcohols through the asymmetric transfer hydrogenation (ATH) of ketone derivatives. rsc.orgrsc.org In this process, a ketone bearing a boronic acid pinacol ester (Bpin) group, such as a Bpin-substituted acetophenone, is reduced to the corresponding alcohol using a chiral catalyst. The Noyori-Ikariya catalysts, which are ruthenium complexes with chiral TsDPEN ligands, are highly effective for this transformation. rsc.orgresearchgate.net

The reaction typically uses a mixture of formic acid and triethylamine (B128534) (FA/TEA) as the hydrogen source. rsc.org High conversions and excellent enantiomeric excess (ee) are achieved, particularly when the Bpin group is in the para or meta position of the aromatic ring. rsc.orgresearchgate.net The resulting chiral alcohol retains the Bpin moiety, which can then be used in subsequent cross-coupling reactions to build more complex, optically active molecules. rsc.org

Table 1: Asymmetric Transfer Hydrogenation of Bpin-Containing Acetophenones Data sourced from research on ATH of Bpin-containing ketones. rsc.orgresearchgate.net

Substrate (Position of Bpin)Catalyst (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
meta-Bpin acetophenone(R,R)-catalyst (1)24>9998R
para-Bpin acetophenone(R,R)-catalyst (1)72>9998R
ortho-Bpin acetophenone(R,R)-catalyst (1)72>9934R
para-Bpin propiophenone(R,R)-catalyst (1)24>9997R

Organoboron reagents are instrumental in stereocontrolled allylation reactions for the formation of C(sp³)–C(sp³) bonds. In cooperative catalysis systems, boronic acid pinacol esters can be used as bifunctional electrophiles in the enantioselective α-allylation of esters. nih.govnih.gov

A key strategy involves the independent regulation of different stereochemical outcomes by two separate catalysts. nih.gov For example, in the palladium-catalyzed allylic alkylation using a B(pin)-substituted electrophile, a chiral Lewis base catalyst can be used to control the enantioselectivity of the C-C bond formation, while the palladium catalyst and its associated ligands regulate the geometry (E/Z selectivity) of the resulting vinyl-B(pin) group. nih.govnih.gov This dual control allows for precise manipulation of the stereochemistry at two distinct points in the product molecule, showcasing a sophisticated application of B(pin)-containing reagents in asymmetric synthesis.

Stereodivergent synthesis enables the selective formation of any possible stereoisomer of a product from a common starting material by simply varying the reagents or catalysts. Allylboron reagents, including pinacol esters, are effective in stereodivergent synthesis. diva-portal.org By changing the geometry (E or Z) of the allylboron reagent, it is possible to control the relative stereochemistry of the resulting homoallylic alcohol. diva-portal.org

Furthermore, the homologation of boronic esters using lithiated chiral carbamates offers another pathway for stereodivergent synthesis. The choice between using an organoborane or a boronic ester as the substrate can, after oxidation, lead to opposite enantiomers of the tertiary alcohol product, even when using the same enantiomer of the chiral carbamate. orgsyn.org This highlights the versatility of boronic esters in advanced synthetic strategies that require access to a full spectrum of stereoisomers.

Role in the Synthesis of Optically Active Compounds

This compound and its derivatives are key building blocks in the multi-step synthesis of complex, optically active compounds. thermofisher.com Their primary role is to serve as a stable, versatile precursor that can be carried through several synthetic steps, including those that establish chirality, before being transformed in a final key step.

The synthesis of enantiomerically enriched 1-arylethanols via the asymmetric reduction of Bpin-containing ketones is a clear example. rsc.org The resulting chiral alcohol, which is an optically active compound, still contains the boronic acid pinacol ester. This Bpin group is not merely a spectator; it is a functional handle for subsequent palladium-catalyzed Suzuki-Miyaura coupling reactions. rsc.org This allows for the introduction of a wide variety of aryl or vinyl groups at the position of the boron, effectively "stitching" together complex molecular fragments to produce a final, highly functionalized, and optically active target molecule. rsc.orgresearchgate.net This combination of asymmetric catalysis followed by cross-coupling demonstrates the strategic importance of the boronic ester group in the efficient synthesis of valuable chiral compounds.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and the mechanism involving boronic esters like biphenyl-2-boronic acid pinacol (B44631) ester is a well-studied, multi-step catalytic cycle. ed.ac.ukrsc.org This process, catalyzed by palladium, conjoins chemically distinct fragments through electronically varied steps. rsc.org

The key steps in the cycle are:

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex. This step is crucial as it brings one of the coupling partners into the coordination sphere of the palladium catalyst, forming a Pd(II) intermediate. rsc.org

Transmetalation : This step involves the transfer of the biphenyl (B1667301) group from the boron atom of the pinacol ester to the palladium center. Mechanistic studies have explored two primary pathways for this transfer: the 'boronate' pathway, where a base activates the boronic ester to form a more nucleophilic 'ate' complex, and the 'oxo-palladium' pathway. rsc.org Structural, kinetic, and computational investigations have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis. nih.govillinois.edu The structure of the boronic ester itself has a significant impact on the rate of this step, with some esters transmetalating more than 20 times faster than the corresponding boronic acid. illinois.edu

Reductive Elimination : In the final step, the two organic partners bonded to the palladium(II) center are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description Key Intermediates
Oxidative Addition An organohalide adds to a Pd(0) complex. Pd(II)-organohalide complex
Transmetalation The biphenyl group is transferred from boron to palladium. Pd(II)-diorgano complex
Reductive Elimination The two organic groups are coupled, regenerating the Pd(0) catalyst. Biaryl product, Pd(0) catalyst

Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions. nih.govresearchgate.net Biphenyl-2-boronic acid pinacol ester can be activated through single-electron transfer (SET) mechanisms. nih.gov In this process, a photocatalyst, upon excitation by light, can oxidize a boronic ester to generate a carbon-centered radical. researchgate.netnih.gov

A dual catalytic system employing a Lewis base and a photoredox catalyst can generate aryl radicals from boronic esters. nih.gov The Lewis base forms a redox-active complex with the boronic ester, facilitating the single-electron oxidation. nih.govmaastrichtuniversity.nl This activation mode has been successfully applied in C(sp²)–C(sp³) cross-coupling reactions. nih.govmaastrichtuniversity.nl Interestingly, in some photoredox couplings, the nitrogen-containing heteroarene coupling partner can also serve as the activator for the boronic ester, eliminating the need for an additional additive. nih.gov

While less common, boronic esters can be involved in reactions that proceed via the cleavage of carbon-carbon bonds. Transition-metal-free methods have been developed for the C–C bond fragmentation borylation of certain substrates. rsc.org For instance, in some indole (B1671886) derivatives, a C(indolyl)–C(aryl) bond can be cleaved to afford two different boronic pinacol esters. rsc.org Preliminary mechanistic studies suggest that the C–C bond cleavage and the C–B bond formation may occur in a concerted process. rsc.org In one study, a substrate with a (1,1′-biphenyl)-4-yl substituent underwent selective C–C bond activation, leaving the biphenyl moiety intact. rsc.org

The principles of cross-coupling can be extended to the formation of C–S bonds or the activation of C–S bonds for subsequent transformations. While specific mechanistic studies focusing solely on this compound in C-S activation are not prevalent in the provided search results, the general reactivity of aryl boronic acids in such couplings is known. These reactions often proceed through a catalytic cycle involving a transition metal, where the C–S bond of a sulfur-containing compound undergoes oxidative addition to the metal center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination.

The Chan-Lam coupling enables the formation of aryl-heteroatom bonds and is typically catalyzed by copper complexes. wikipedia.orgnrochemistry.com This reaction can be performed at room temperature and is open to the air. wikipedia.org The mechanism involves the formation of a copper-aryl complex. wikipedia.org A proposed general mechanism involves the transmetalation of the organoboron compound to a Cu(II) complex. nrochemistry.com This is followed by disproportionation to yield a key Cu(III) complex, which then undergoes reductive elimination to form the C–N or C–O bond and a Cu(I) species. nrochemistry.com The Cu(I) is then reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.comorganic-chemistry.org Spectroscopic and computational studies have been instrumental in identifying key intermediates and elucidating the complete mechanistic pathway, including off-cycle processes. acs.org

Table 2: Proposed Steps in the Chan-Lam Coupling Mechanism

Step Description Key Species
Transmetalation The aryl group is transferred from boron to a Cu(II) center. Cu(II)-aryl complex
Oxidation/Disproportionation A Cu(III) intermediate is formed. Cu(III)-aryl-heteroatom complex
Reductive Elimination The C-heteroatom bond is formed, releasing the product. Aryl-heteroatom product, Cu(I) species
Reoxidation The Cu(I) catalyst is reoxidized to Cu(II). Active Cu(II) catalyst

Role of Catalyst and Ligand Effects

The choice of catalyst and ligands is paramount in controlling the outcome of cross-coupling reactions involving this compound.

In Suzuki-Miyaura couplings, phosphine (B1218219) ligands play a critical role. The structure of the ligand, particularly its steric bulk and electron-donating ability, can significantly influence the catalytic activity. nih.govresearchgate.net For instance, bulky and electron-rich phosphine ligands can promote the reductive elimination step and stabilize the active Pd(0) species. The use of specific ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been shown to confer unprecedented activity, allowing for reactions at low catalyst loadings and with sterically hindered substrates. nih.gov The choice of ligand can also affect the stereochemical outcome of the reaction, with some ligands being superior in preserving the geometry of the starting materials. organic-chemistry.org Computational studies have been employed to understand how different ligands impact the efficacy of the Suzuki-Miyaura coupling process. nih.gov

Intermediates Identification and Characterization

The mechanistic pathways of reactions involving aryl boronic acid pinacol esters, such as the Suzuki-Miyaura cross-coupling, are complex and involve several key intermediates. While direct characterization of intermediates for this compound is not extensively detailed, studies on analogous aryl pinacol boronate esters provide significant insights. The identification of these transient species is crucial for understanding reaction kinetics and mechanisms.

A significant challenge in identifying intermediates involving pinacol boronic esters is their steric bulk. nih.gov For example, in studies of the transmetalation step in the Suzuki-Miyaura reaction, the addition of a pinacol boronic ester to a dimeric palladium complex resulted in no observable intermediate complex formation via ¹⁹F NMR spectroscopy, even at low temperatures (-30 °C). nih.gov This lack of a discrete, observable intermediate was attributed to the steric hindrance around the boron atom caused by the methyl groups of the pinacol moiety, which prevents the stable formation of complexes like Pd-O-B linked species. nih.gov In contrast, less sterically hindered boronic esters, such as glycol boronic esters, did form observable intermediates under similar conditions. nih.gov

Despite the difficulty in direct observation, the active form of boronic esters in the catalytic cycle is generally considered to be a boronate anion. This is formed by the addition of a hydroxide (B78521) or alkoxide to the boron center, increasing its nucleophilicity and facilitating the transmetalation step. researchgate.net While direct isolation is challenging, the formation of such 'ate' complexes is a widely accepted mechanistic feature. nih.gov The hydrolysis of the pinacol ester to the corresponding boronic acid can also occur, which then participates in the catalytic cycle. nih.govnih.gov The facile nature of this hydrolysis presents a significant analytical challenge when trying to isolate and characterize intermediates. nih.gov

In the synthesis of arylboronic compounds, arylmetal intermediates, such as those derived from Grignard reagents or organolithium compounds, are trapped with borate (B1201080) esters to form the C-B bond. nih.gov

Spectroscopic and Spectrometric Studies (e.g., NMR, GC-MS)

Spectroscopic and spectrometric techniques are indispensable tools for the characterization of this compound and for monitoring its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is heavily utilized.

¹H and ¹³C NMR: These standard techniques are used to confirm the molecular structure of the compound and its derivatives. plu.mx

¹¹B NMR: This technique is specific to the boron center and can provide information about its coordination state (trigonal vs. tetrahedral). escholarship.org For instance, a change in the chemical shift can indicate the formation of a four-coordinate boronate 'ate' complex, a key intermediate in cross-coupling reactions. nih.gov

¹⁹F NMR: In studies involving fluorinated analogues, ¹⁹F NMR is a highly sensitive method for monitoring reaction kinetics and detecting the formation of intermediates or products. nih.gov Researchers have used it to track the slow formation of cross-coupling products from pinacol esters, even when no discrete intermediate was observed. nih.gov

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used for molecular weight determination and structural elucidation. spectrabase.com However, the analysis of pinacolboronate esters like this compound presents unique challenges. These compounds are prone to facile hydrolysis to their corresponding boronic acids, which are nonvolatile and often poorly soluble in organic solvents, making GC analysis unsuitable. nih.gov

Reversed-phase high-performance liquid chromatography (HPLC) is a more suitable technique for purity analysis. However, typical analytical conditions can promote rapid degradation of the ester to the boronic acid. To overcome this, specialized methods have been developed, such as using a non-aqueous, aprotic diluent and highly basic mobile phases (pH ~12.4) with an ion-pairing reagent to stabilize the ester and achieve good separation. nih.gov

The table below summarizes the application of various analytical techniques in the study of aryl boronic acid pinacol esters.

TechniqueApplicationFindings / ChallengesReference(s)
¹H, ¹³C NMR Structural confirmation of starting materials and products.Standard characterization method. plu.mx
¹¹B NMR Probing the boron coordination environment.Can indicate the formation of 4-coordinate 'ate' complexes. nih.govescholarship.org
¹⁹F NMR Reaction monitoring with fluorinated substrates.Highly sensitive for kinetic studies and detecting intermediates. nih.gov
GC-MS Purity and molecular weight determination.Unsuitable due to facile hydrolysis to nonvolatile boronic acids. nih.gov
Reversed-Phase HPLC Purity analysis.Requires unconventional methods (aprotic diluent, high pH) to prevent hydrolysis during analysis. nih.gov

Computational Chemistry and DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanistic details of reactions involving boronic esters and for understanding their intrinsic properties. plu.mxresearchgate.net

Rationalizing Selectivity and Reactivity

DFT calculations are widely used to determine the optimized molecular geometries and electronic structures of reactants, intermediates, transition states, and products. plu.mx By comparing the energies of different reaction pathways, researchers can rationalize observed selectivity and reactivity.

For boronic acid pinacol esters, DFT studies often focus on:

Structural Optimization: Calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(2d, p), can predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. plu.mxresearchgate.net

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand charge transfer within the molecule and its reactivity in processes like cross-coupling. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule, offering insights into intermolecular interactions and reaction pathways. researchgate.netnih.gov

Vibrational Frequencies: Theoretical calculations of vibrational spectra (IR, Raman) can be compared with experimental data to confirm structural assignments. researchgate.net

Studies on related systems have shown that steric factors, such as the bulk of the pinacol group, significantly impact reactivity by hindering the approach of reactants to the boron center. nih.gov Computational models can quantify these steric effects and correlate them with experimentally observed reaction rates.

Predicting Reaction Outcomes and Optimizing Conditions

Beyond rationalizing existing data, computational models can predict the outcomes of unknown reactions and guide the optimization of reaction conditions. By modeling the entire catalytic cycle, for instance, in a Suzuki-Miyaura reaction, the rate-determining step can be identified. This allows for the targeted modification of catalysts, ligands, or reaction conditions (e.g., solvent, base) to improve reaction efficiency.

For example, DFT can be used to:

Evaluate the stability of potential intermediates under different conditions. nih.gov

Calculate the activation barriers for competing reaction pathways, thereby predicting the major product.

Simulate spectroscopic data (e.g., NMR chemical shifts) for proposed intermediates, aiding in their experimental identification. plu.mx

The table below outlines common computational methods and their applications in studying boronic esters.

Computational MethodApplicationInsights GainedReference(s)
DFT (e.g., B3LYP) Geometry OptimizationProvides accurate molecular structures comparable to experimental results. plu.mxresearchgate.net
TD-DFT Simulation of Electronic Spectra (UV-Vis)Correlates electronic transitions with experimental absorption spectra. researchgate.net
FMO Analysis HOMO-LUMO Energy CalculationAssesses electronic properties, charge transfer, and chemical reactivity. researchgate.net
MEP Analysis Mapping Electron DensityIdentifies reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Applications in Medicinal Chemistry and Materials Science Academic Context

Medicinal Chemistry

In the realm of medicinal chemistry, Biphenyl-2-boronic acid pinacol (B44631) ester serves as a cornerstone for the development of novel therapeutics. Its ability to introduce the biphenyl (B1667301) motif into molecular structures is of particular importance, as this structural element is recognized as a privileged scaffold in drug discovery.

Synthesis of Complex Organic Molecules and Pharmaceutical Compounds

Biphenyl-2-boronic acid pinacol ester is extensively used as a key intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). fishersci.ca Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. fishersci.cagre.ac.uk In this reaction, the pinacol ester group facilitates the transfer of the biphenyl group to another molecule, typically an aryl or vinyl halide, in the presence of a palladium catalyst. gre.ac.ukrsc.org This methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the boronic ester. acs.orggoogle.com

The stability of the pinacol ester compared to the corresponding boronic acid is a significant advantage, particularly for substrates that are sensitive to decomposition. rsc.org This stability allows for more controlled and efficient synthetic routes. For instance, libraries of new molecules containing the biphenyl scaffold have been synthesized using derivatives of phenylboronic acid pinacol esters as the key coupling partners. gre.ac.uk

Privileged Scaffold in Drug Discovery (Biphenyl Motif)

The biphenyl moiety, which can be readily introduced using this compound, is considered a "privileged scaffold" in medicinal chemistry. gre.ac.uk A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The biphenyl structure is found in a multitude of natural and synthetic products that exhibit a wide range of biological activities. gre.ac.uk Its prevalence in medicinal chemistry underscores its importance as a fundamental building block for creating bioactive compounds. gre.ac.uk

Structure-Activity Relationship (SAR) Studies and Drug Candidates

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. nih.gov These studies involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. Boronic acids and their esters, including this compound, are invaluable tools in SAR studies. nih.govchemrxiv.org They enable the rapid generation of chemical libraries with diverse biphenyl substitutions, allowing medicinal chemists to efficiently explore the chemical space around a particular pharmacophore. chemrxiv.org

By introducing the biphenyl group at different positions of a lead molecule, researchers can probe the binding pocket of a biological target and identify key interactions that contribute to potency and selectivity. This iterative process of synthesis and biological evaluation, facilitated by reagents like this compound, is crucial for the development of optimized drug candidates. nih.gov

Prodrug Synthesis and Bioisosteric Replacements

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. nih.govscience.gov Boronic acid-containing molecules have been investigated for their potential in prodrug design. nih.govgoogleapis.comgoogle.com For example, the boronic acid moiety can be masked as a pinacol ester, which can then be cleaved under physiological conditions to release the active drug. nih.gov This approach can enhance the bioavailability of a drug or target its release to specific tissues. nih.gov

Furthermore, the boronic acid group is considered a bioisostere of the carboxylic acid group. nih.gov Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the drug's efficacy or reduce its toxicity. cambridgemedchemconsulting.combaranlab.orgnih.gov The ability to use boronic esters like this compound in synthesis allows for the exploration of such bioisosteric replacements, potentially leading to the discovery of drug candidates with improved therapeutic profiles. nih.govnih.gov

Radiopharmaceuticals and PET Tracer Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. mdpi.comrsc.orgnih.gov The development of novel PET tracers, which are molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423), is an active area of research. mdpi.commdpi.com Boronic acid pinacol esters are valuable precursors in the synthesis of PET tracers. mdpi.comnih.gov

The copper-mediated radiofluorination of aryl boronic esters is a key method for introducing fluorine-18 into aromatic rings. mdpi.comnih.gov Although high temperatures are often required for this transformation, which can be a limitation for sensitive molecules, the use of stable precursors like pinacol esters is advantageous. nih.gov For instance, the synthesis of [¹⁸F]senicapoc, a potential PET tracer for imaging KCa3.1 channels, involved the use of a pinacol boronic ester precursor. nih.gov While this specific synthesis faced challenges due to the instability of the parent molecule under the required reaction conditions, it highlights the general strategy and the importance of boronic esters in the development of novel radiopharmaceuticals. nih.gov

Materials Science

The utility of this compound extends beyond medicinal chemistry into the field of materials science. The Suzuki-Miyaura coupling reaction, for which this compound is a key reagent, is a cornerstone of synthesizing conjugated polymers and other organic materials with interesting electronic and optical properties. These materials are being explored for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. The ability to precisely construct biphenyl-containing structures allows for the fine-tuning of the material's properties, such as its conductivity, light absorption and emission characteristics, and thermal stability. The versatility of this compound makes it a valuable tool for the development of next-generation organic electronic devices. Furthermore, boronic acid-based polymers have been investigated for the fabrication of glucose-responsive hydrogels for applications such as controlled insulin (B600854) release. researchgate.net

Organic Electronic Devices

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, the design of efficient hole-transporting materials (HTMs) is critical for device performance and stability. While specific data on devices solely incorporating materials derived from this compound is not extensively detailed in readily available literature, the foundational chemistry underscores its potential. Boronic esters are instrumental in Suzuki-Miyaura cross-coupling reactions, a cornerstone for synthesizing the complex, conjugated molecules required for HTMs.

The biphenyl unit within this compound provides a rigid and planar backbone, which is a desirable characteristic for promoting intermolecular π-π stacking and efficient charge transport. The synthesis of novel HTMs often involves the coupling of various aryl amines or other electron-rich moieties to a core structure, a transformation for which this boronic ester is well-suited. For instance, the synthesis of highly conjugated small organic molecules for use as HTMs in dopant-free perovskite solar cells often relies on such cross-coupling strategies to achieve high charge mobility and desired energy levels. bohrium.com The general approach involves creating donor-acceptor type π-systems to enhance charge transfer, a molecular design principle that can be readily implemented using this compound as a key reactant. bohrium.com

Luminescent Materials

The development of novel luminescent materials is driven by their applications in areas such as bio-imaging, sensing, and display technologies. This compound serves as a valuable scaffold for the synthesis of fluorescent molecules, particularly those exhibiting blue emission. The biphenyl core can act as a chromophore, and its functionalization through the boronic ester group allows for the tuning of its photophysical properties.

Boronic acid-based fluorescent sensors have garnered significant interest due to their ability to selectively detect various analytes. nih.gov The fundamental principle often involves the interaction of the boronic acid moiety with diols, leading to changes in the fluorescence of an appended fluorophore. While many studies focus on the sensing aspect, the underlying synthetic strategies to link the boronic acid group to a fluorescent core are highly relevant. The Suzuki-Miyaura coupling of this compound with suitable halogenated aromatic compounds is a direct method to create larger, more complex fluorescent systems. This approach allows for the systematic modification of the electronic properties of the final molecule, thereby influencing its absorption and emission wavelengths.

Polymers and Sensors

The incorporation of boronic acid functionalities into polymers has led to the development of "smart" materials that can respond to specific chemical stimuli, most notably sugars. This has significant implications for the creation of sensors and drug delivery systems. While much of the research in this area focuses on phenylboronic acid, the principles are directly applicable to derivatives like this compound.

Boronic acid-functionalized polymers can be synthesized through the polymerization of monomers containing a boronic acid group or by post-polymerization modification. The pinacol ester of Biphenyl-2-boronic acid offers a stable and versatile handle for incorporation into polymer chains via cross-coupling reactions. These polymers can then be used to construct fluorescent sensors. nih.gov For example, the interaction of the boronic acid units with anions or diols can alter the polymer's conformation or electronic properties, leading to a detectable change in fluorescence. mdpi.com This responsiveness makes them suitable for applications such as the detection of biologically important molecules.

Ligands for Catalysis

The synthesis of highly efficient and selective catalysts is a central theme in modern chemistry. This compound can be used as a precursor for the synthesis of specialized phosphine (B1218219) ligands, which are widely employed in transition metal-catalyzed cross-coupling reactions. The biphenyl backbone is a common feature in many successful ligands, as it can provide the necessary steric bulk and electronic properties to enhance catalyst activity and stability.

The general strategy involves the conversion of the boronic ester group into other functional groups, such as phosphines, through a series of synthetic steps. For example, the Suzuki-Miyaura coupling of the boronic ester with a halogenated phosphine-containing aromatic ring can be envisioned. Ligands based on a biphenyl scaffold, such as RuPhos, are known to be highly effective for challenging cross-coupling reactions, including those involving aryl chlorides. nih.gov The ability to readily introduce the biphenyl moiety via this compound facilitates the synthesis of a diverse range of ligands with tailored properties for specific catalytic applications.

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Biphenyl-2-boronic acid pinacol (B44631) ester

While classical methods like the Miyaura borylation remain fundamental for synthesizing arylboronic esters, recent research emphasizes the development of more versatile, efficient, and milder synthetic routes. organic-chemistry.org A significant area of advancement is the move away from traditional organometallic precursors, which often require harsh conditions and have limited functional group tolerance.

One promising strategy is the Sandmeyer-type borylation, which allows for the direct conversion of arylamines into the corresponding arylboronic pinacol esters. rsc.orgorgsyn.org This metal-free approach utilizes an aryldiazonium intermediate and can be performed under mild conditions, often at room temperature. orgsyn.org The reaction demonstrates good tolerance for a variety of functional groups on the aromatic ring. rsc.org Researchers have also developed variations of this method, including zinc-catalyzed borylation of aryldiazonium salts and the use of organic dyes in visible-light-promoted reactions. orgsyn.org

Table 1: Comparison of Synthetic Routes to Arylboronic Pinacol Esters

Methodology Precursor Key Reagents Conditions Advantages
Miyaura Borylation Aryl Halides/Triflates Bis(pinacolato)diboron (B136004) (B₂pin₂), Palladium Catalyst, Base (e.g., KOAc) Anhydrous, often elevated temperature High yields, well-established
Grignard/Organolithium Aryl Halides Mg or Li, Trialkyl Borate (B1201080), Pinacol Anhydrous, low temperature (-78°C) Traditional method
Sandmeyer-Type Borylation Arylamines tBuONO, B₂pin₂ Metal-free, mild (can be room temp.) Good functional group tolerance, avoids expensive catalysts
C-H Activation Arenes B₂pin₂ or HBPin, Transition Metal Catalyst (e.g., Ir, Rh) High temperature Direct functionalization of C-H bonds

Expanding the Scope of Cross-Coupling Reactions

Biphenyl-2-boronic acid pinacol ester is a cornerstone reagent for Suzuki-Miyaura cross-coupling, the most widely practiced palladium-catalyzed reaction for forming C-C bonds. nih.gov Future research is focused on expanding the scope of this and other cross-coupling reactions to include more challenging substrates and novel bond formations.

A key area of development is the coupling of traditionally difficult substrates. For instance, pinacol esters are often preferred over boronic acids for coupling partners that are sensitive to hydrolytic deboronation, such as certain heterocyclic systems like 2-pyridyl moieties. fishersci.carsc.org Research continues to optimize conditions for coupling with a wider range of heteroaryl halides and pseudohalides. nih.govscholaris.ca Furthermore, methods are being developed for the selective and serial coupling of polychlorinated aromatics, allowing for the stepwise construction of complex multi-substituted molecules. acs.org

Beyond traditional Suzuki-Miyaura reactions, this compound is finding use in innovative C(sp²)–C(sp³) cross-couplings. Photoredox catalysis, often in conjunction with nickel catalysis, enables the coupling of arylboronic esters with alkyl radical precursors. nih.govresearchgate.net This dual catalytic system opens up new avenues for constructing complex molecular architectures that are not readily accessible through conventional methods. The development of these reactions expands the synthetic toolkit, allowing for the formation of previously challenging carbon-carbon bonds under mild conditions. nih.gov

Innovations in Catalyst Design and Sustainable Processes

Progress in the application of this compound is intrinsically linked to innovations in catalyst design, with a strong emphasis on developing more active, stable, and sustainable catalytic systems. While traditional palladium-phosphine catalysts are effective, research is exploring new ligands and metal complexes to overcome existing limitations.

Modern catalyst design focuses on ligands that enhance the efficiency of the catalytic cycle. For example, the use of N-heterocyclic carbene (NHC) ligands in palladium complexes has expanded the scope of cross-coupling to include less reactive electrophiles like aryl esters. researchgate.net Strong σ-donating and sterically tunable ligands such as tricyclohexylphosphine (B42057) (PCy₃) and various biarylphosphines have proven superior for synthesizing sterically hindered biaryls. researchgate.net

There is a significant push towards developing more sustainable processes. This includes designing catalysts that are effective at low loadings and operate under milder conditions. A notable trend is the development of reactions that can be performed in greener solvents, including water. nih.govscholaris.ca The use of water as a co-solvent can in some cases enhance reaction efficiency, potentially by facilitating the hydrolysis of the pinacol ester to the more reactive boronic acid in situ or by improving the solubility of inorganic bases. nih.govscholaris.ca Furthermore, the rise of photoredox catalysis, which uses visible light as an energy source, represents a significant step towards greener chemistry by reducing the reliance on high temperatures and stoichiometric reagents. nih.govresearchgate.net

Applications in Unexplored Chemical Transformations

While cross-coupling reactions remain the primary application, future research is set to leverage this compound in less conventional chemical transformations. A major emerging area is the use of boronic esters as precursors for radical intermediates under photoredox conditions. maastrichtuniversity.nl

This novel activation strategy involves the formation of a Lewis acid-base adduct between the boronic ester and a base, such as 4-(dimethylamino)pyridine (DMAP), which facilitates a single-electron transfer upon irradiation with visible light. nih.govnih.gov This process generates an aryl radical that can participate in a variety of subsequent reactions beyond simple cross-coupling. For example, these radicals can be engaged in Giese-type additions to electron-deficient alkenes, enabling the formation of new C(sp²)–C(sp³) bonds. maastrichtuniversity.nl

This radical-based reactivity opens the door to a host of previously inaccessible transformations. Research is exploring the use of these photochemically generated radicals in cascade reactions, cyclizations, and the functionalization of complex molecules. The ability to generate radicals from stable, readily available boronic esters under mild, light-mediated conditions provides a powerful platform for discovering new reactions and synthetic strategies. nih.govmaastrichtuniversity.nl

Advanced Spectroscopic and Computational Approaches

To deepen the mechanistic understanding and optimize reaction conditions, advanced analytical and computational methods are becoming increasingly crucial in the study of this compound and its reactions. These tools provide unprecedented insight into reaction intermediates, transition states, and the subtle factors that govern reactivity and selectivity.

In situ spectroscopic techniques are vital for elucidating reaction mechanisms. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using nuclei like ¹⁹F and ¹¹B, allows for the observation and characterization of transient pre-transmetalation intermediates in the Suzuki-Miyaura reaction. nih.gov Such studies have provided direct evidence that boronic esters can transmetalate directly without prior hydrolysis and have helped to clarify the role of steric and electronic effects. nih.gov Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are also being developed to overcome the analytical challenges posed by the facile hydrolysis of pinacol esters, ensuring accurate purity assessment of these critical reagents. nih.gov

Computational chemistry, especially Density Functional Theory (DFT), complements experimental work by providing detailed energy profiles of reaction pathways. nih.gov DFT calculations help to rationalize experimental observations, such as the influence of different boronic esters on transmetalation rates and the effect of ligand structure on catalyst performance. nih.govacs.org Theoretical calculations are also used to predict the spectroscopic properties (FT-IR, Raman, NMR) of boronic ester compounds, allowing for a detailed comparison with experimental data to confirm molecular structures and understand electronic properties like HOMO-LUMO gaps. researchgate.net These combined spectroscopic and computational approaches are essential for the rational design of new catalysts and the development of more efficient synthetic protocols.

Potential for Industrial Process Development

The versatility and stability of this compound make it an attractive intermediate for industrial-scale synthesis, particularly in the pharmaceutical and materials science sectors. researchgate.netfishersci.ca Future development will focus on translating laboratory-scale syntheses into robust, scalable, and cost-effective industrial processes.

A key aspect of industrial development is the optimization of reaction conditions for large-scale production. This involves using catalysts with high turnover numbers, minimizing reaction times, and ensuring consistent product quality. The development of reliable analytical methods for purity control is critical for process monitoring and quality assurance in a manufacturing environment. nih.gov

The adoption of modern manufacturing technologies like continuous flow chemistry is a promising avenue for the industrial application of reactions involving this compound. nih.gov Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. researchgate.net Photoredox reactions, in particular, are well-suited to flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for efficient irradiation. nih.govresearchgate.net The development of continuous flow processes for both the synthesis of the boronic ester itself and its subsequent use in cross-coupling reactions will be a major driver of its industrial utility.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bis(pinacolato)diboron
4-(dimethylamino)pyridine (DMAP)
Tricyclohexylphosphine (PCy₃)

Q & A

Q. What are the primary synthetic routes for biphenyl-2-boronic acid pinacol ester, and what methodological considerations are critical?

this compound can be synthesized via:

  • Decarboxylative borylation : Irradiate N-hydroxyphthalimide esters of carboxylic acids with visible light in the presence of bis(catecholato)diboron (B₂cat₂) in amide solvents. This metal-free, radical-based method avoids catalysts and tolerates diverse functional groups .
  • Palladium-catalyzed coupling : React aryl halides with pinacol boronic esters using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., triethylphosphite). Optimize solvent (toluene/ethanol) and base (K₂CO₃) for cross-coupling efficiency .

Q. How does the solubility of this compound influence experimental design?

Solubility varies significantly with solvent:

  • High solubility in chloroform and ketones (e.g., acetone), moderate in ethers, and low in hydrocarbons (e.g., methylcyclohexane). Use chloroform for homogeneous reactions or ketones for kinetic studies requiring rapid mixing .
  • Preferential solubility in polar aprotic solvents enables chemoselective transformations, such as Suzuki-Miyaura coupling in THF/water biphasic systems .

Q. What analytical techniques are used to monitor reactions involving this compound?

  • UV-vis spectroscopy : Track reaction progress via absorbance changes (e.g., H₂O₂ detection at 405 nm after conversion to 4-nitrophenol) .
  • ¹¹B NMR : Identify boronic ester intermediates and monitor speciation during cross-coupling .

Advanced Questions

Q. How can speciation control optimize Suzuki-Miyaura cross-coupling of this compound?

Control solution equilibria to favor reactive boronate species:

  • At room temperature , use MIDA boronic esters to suppress protodeboronation and stabilize the boronate-Pd complex .
  • At elevated temperatures , leverage thermodynamically driven equilibria to generate boronic acid pinacol esters, enabling iterative C–C bond formation .

Q. What strategies enhance stereoselective allylboration using this compound derivatives?

  • In situ borinic ester formation : Treat α-substituted allyl pinacol boronic esters with nBuLi and TFAA to generate borinic esters, achieving >90% E-selectivity in aldehyde allylboration .
  • Radical propagation : Utilize photoinitiation to generate boryl radicals for stereocontrolled additions .

Q. How can this compound be applied in H₂O₂ sensing?

  • React with H₂O₂ at pH 7.27 to produce 4-nitrophenol, detectable at 405 nm via UV-vis. Optimize buffer conditions (e.g., phosphate buffer) to minimize interference .

Q. What methodologies enable the synthesis of water-soluble boronic acid copolymers from this compound?

  • RAFT polymerization : Polymerize 4-pinacolatoborylstyrene to form boronic ester precursors, then deprotect with mild acid (e.g., HCl) to yield water-soluble boronic acid polymers. Use N,N-dimethylacrylamide for amphiphilic block copolymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.